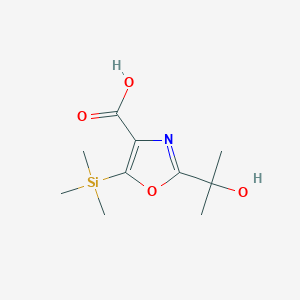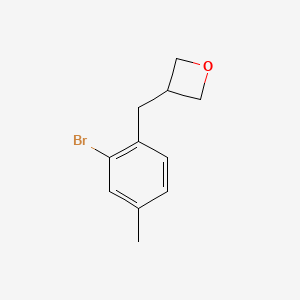
2-Chloro-4-(naphthalen-2-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(naphthalen-2-yl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a naphthalene group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(naphthalen-2-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorothiazole with 2-naphthylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-(naphthalen-2-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, leading to a variety of substituted thiazole derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The naphthalene group can engage in coupling reactions, forming biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups at the 2-position .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(naphthalen-2-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity and electronic properties allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-(phenyl)thiazole: Similar structure but with a phenyl group instead of a naphthalene group.
2-Chloro-4-(methyl)thiazole: Contains a methyl group at the 4-position.
2-Chloro-4-(benzyl)thiazole: Features a benzyl group at the 4-position.
Uniqueness: 2-Chloro-4-(naphthalen-2-yl)thiazole is unique due to the presence of the naphthalene group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel bioactive compounds with potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H8ClNS |
|---|---|
Molekulargewicht |
245.73 g/mol |
IUPAC-Name |
2-chloro-4-naphthalen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C13H8ClNS/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
InChI-Schlüssel |
KQDBNXFGXBTMSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester](/img/structure/B11868706.png)
![3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11868711.png)
![1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11868719.png)
![(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11868722.png)





![Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)



![9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11868802.png)
